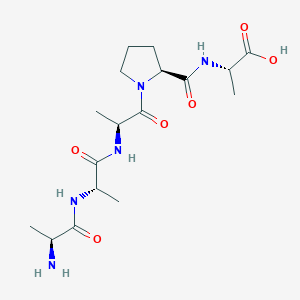
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine is a pentapeptide composed of five amino acids: three alanine residues, one proline residue, and one additional alanine residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Modifying specific amino acid residues, such as converting proline to hydroxyproline.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.
Substitution: Requires the use of protecting groups and specific coupling reagents.
Major Products
The major products of these reactions include modified peptides or individual amino acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-alanyl-L-alanine: A shorter peptide with similar properties but fewer amino acids.
L-Alanyl-L-prolyl-L-alanine: Contains proline, which introduces a kink in the peptide chain, affecting its structure and function.
L-Alanyl-L-alanyl-L-alanyl-L-alanyl: Lacks proline, resulting in a more linear structure.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine is unique due to the presence of proline, which introduces structural rigidity and influences its biological activity. This makes it particularly valuable for studying protein folding and stability.
Propriétés
Numéro CAS |
53438-57-6 |
|---|---|
Formule moléculaire |
C17H29N5O6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N5O6/c1-8(18)13(23)19-9(2)14(24)20-10(3)16(26)22-7-5-6-12(22)15(25)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 |
Clé InChI |
KPDTZVSUQCBOAE-HTFCKZLJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


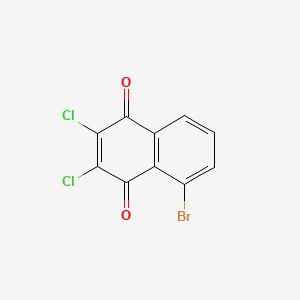
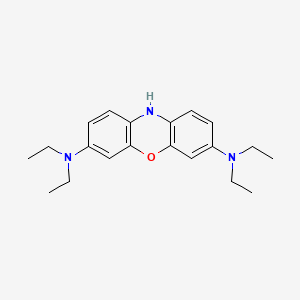
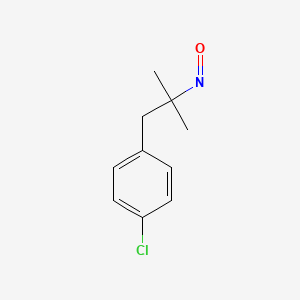

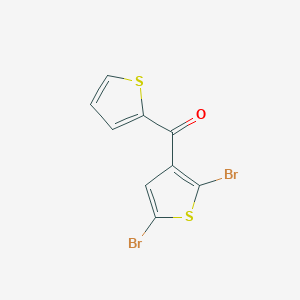
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
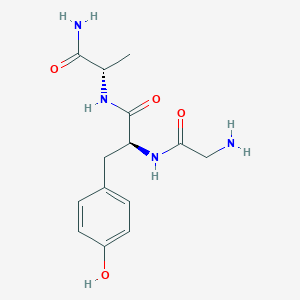
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
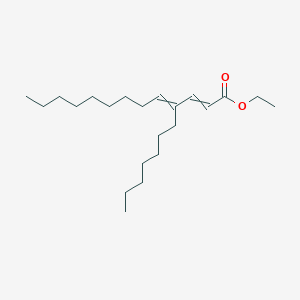
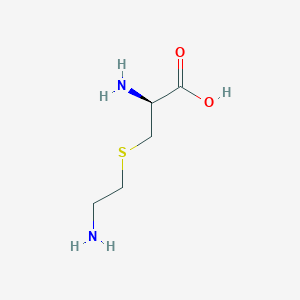
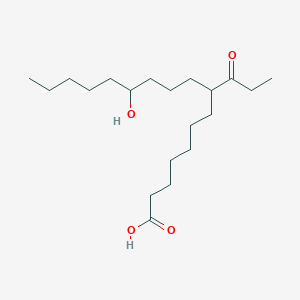
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
